

Quantum Chemical Calculations for Methallyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methallyl alcohol*

Cat. No.: *B149260*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

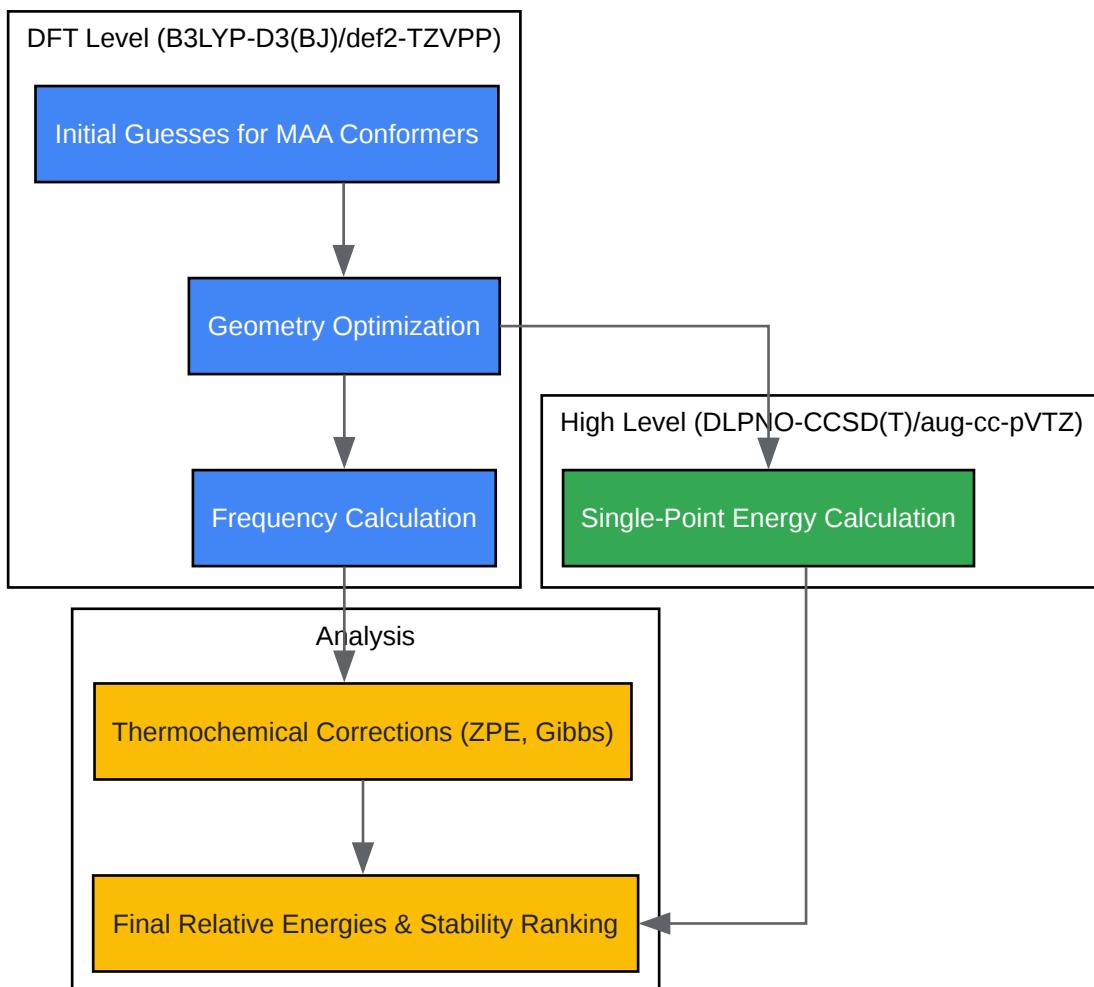
Methallyl alcohol (MAA), or 2-methyl-2-propen-1-ol, is a valuable organic intermediate. Understanding its conformational landscape, spectroscopic properties, and reactivity is crucial for optimizing its applications. Quantum chemical calculations offer a powerful lens to investigate these characteristics at a molecular level. This technical guide provides an in-depth overview of the application of computational chemistry to study **methallyl alcohol**, focusing on its conformational isomerism, vibrational spectroscopy, and potential reaction pathways. It summarizes key quantitative data, details the underlying computational protocols, and illustrates molecular structures and workflows.

Conformational Analysis of Methallyl Alcohol

The flexibility of the C-C-O-H dihedral angle in **methallyl alcohol** gives rise to multiple conformers. The relative stability of these conformers is governed by subtle intramolecular interactions, including the potential for a weak hydrogen bond between the hydroxyl proton and the π -system of the C=C double bond (O-H \cdots π).

Computational Methodology

A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers. A common and effective approach involves:


- Geometry Optimization and Vibrational Frequencies: The geometries of all possible conformers are optimized using Density Functional Theory (DFT). A popular functional for this purpose is B3LYP, combined with a dispersion correction (e.g., D3 with Becke-Johnson damping) to properly account for non-covalent interactions. A triple-zeta quality basis set, such as def2-TZVPP, is recommended for a precise description of the electronic structure.[1]
- Energy Refinement: To obtain more accurate energy rankings, single-point energy calculations are performed on the DFT-optimized geometries using a higher-level theory. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) provides a gold-standard level of accuracy for the electronic energy.[1]
- Thermochemical Corrections: Zero-point vibrational energy (ZPVE) and Gibbs free energy corrections, obtained from the DFT frequency calculations, are added to the high-level electronic energies to determine the final relative stabilities at a given temperature.[1]

Stable Conformers of Neutral Methallyl Alcohol

Quantum chemical calculations have identified five stable conformers for neutral **methallyl alcohol**.[1] Two of these conformers, MAA-N1 and MAA-N2, are characterized by the hydroxyl group pointing towards the C=C double bond, creating a potential O-H \cdots π intramolecular hydrogen bond. The other three conformers have the OH group oriented away from the π -electron cloud.[1]

The workflow for identifying and ranking these conformers is outlined below.

Workflow for Conformational Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Quantum Chemical Calculations for Methallyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149260#quantum-chemical-calculations-for-methallyl-alcohol\]](https://www.benchchem.com/product/b149260#quantum-chemical-calculations-for-methallyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com